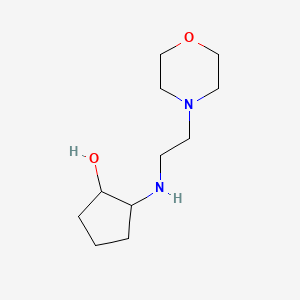

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol

Beschreibung

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.309. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, which is commonly used in the treatment of heart failure .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethylamino)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-11-3-1-2-10(11)12-4-5-13-6-8-15-9-7-13/h10-12,14H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMTUJLNAKUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Morpholinoethyl)amino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with morpholine and ethylenediamine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and reduction to yield the final product. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a crucial building block in the synthesis of more complex organic molecules, enabling the development of novel compounds with specific functionalities.

Biology

- Cellular Signaling Pathways : As a PDE inhibitor, it plays a role in modulating cyclic nucleotide levels within cells, thus influencing cellular signaling pathways. This mechanism is particularly relevant in cardiovascular research.

Medicine

- Therapeutic Potential : Research indicates that 2-((2-Morpholinoethyl)amino)cyclopentan-1-ol may be effective in treating heart failure by enhancing cardiac contractility and promoting vasodilation through increased levels of cyclic adenosine monophosphate (cAMP) .

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing drugs targeting cardiovascular diseases and other conditions influenced by PDE activity.

Research has highlighted various biological activities associated with this compound:

Case Studies

- Cardiovascular Effects : Studies on similar PDE inhibitors have shown significant improvements in cardiac function in animal models of heart failure.

- In Vitro Cytotoxicity : Compounds structurally related to this compound have demonstrated effective inhibition of cancer cell proliferation at micromolar concentrations .

Summary of Key Findings

The following table summarizes key biological activities related to this compound:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclic nucleotide phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP enhances cardiac contractility and vasodilation, making it effective in the treatment of heart failure. The molecular targets include PDE enzymes, and the pathways involved are related to cAMP signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Milrinone: Another PDE inhibitor used in the treatment of heart failure.

Amrinone: Similar to milrinone, used for its inotropic and vasodilatory effects.

Enoximone: A PDE inhibitor with similar therapeutic applications.

Uniqueness

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol is unique due to its specific chemical structure, which allows for selective inhibition of PDE enzymes. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds.

Biologische Aktivität

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol, also known by its CAS number 1178016-23-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentanol core substituted with a morpholinoethyl amino group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 197.25 g/mol |

| CAS Number | 1178016-23-3 |

The mechanism of action of this compound is primarily linked to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that compounds with morpholino groups often exhibit significant activity against various targets, including:

- Adenosine Receptors : The compound may act as an antagonist at A3 adenosine receptors, which are implicated in neuroprotection and the regulation of intraocular pressure (IOP) in glaucoma models .

- Protein Kinases : Preliminary studies suggest that this compound could inhibit certain protein kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Pharmacological Effects

- Neuroprotective Activity :

- Antitumor Activity :

-

Cardiovascular Effects :

- There is emerging evidence that this compound may influence cardiovascular functions by modulating vascular smooth muscle tone and heart rate through receptor-mediated mechanisms.

Case Studies

Several case studies have explored the effects of similar morpholine-containing compounds:

- Study on A3 Adenosine Receptor Antagonists : Research demonstrated that A3AR antagonists could significantly lower IOP in animal models, suggesting therapeutic potential for glaucoma treatment .

- In Vitro Cytotoxicity Assays : Compounds structurally related to this compound were tested against cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-((2-Morpholinoethyl)amino)cyclopentan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone derivatives and 2-morpholinoethylamine. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) are common reducing agents in polar solvents like methanol or ethanol. Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and pH (neutral to slightly acidic). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with distinct signals for the morpholine ring (δ 2.4–3.5 ppm) and cyclopentanol hydroxyl (broad ~1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared spectroscopy (IR) identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is standard .

Q. What are the key safety considerations during handling and storage?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Compatibility tests with common lab solvents (e.g., DMSO, DMF) are advised to avoid decomposition .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. Implement orthogonal purification (e.g., preparative HPLC) and validate bioactivity via dose-response curves in multiple cell lines. Cross-reference findings with structural analogs (e.g., 2-(methylamino)cyclopentan-1-ol) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to receptors like GPCRs or kinases. Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. MD simulations (AMBER, GROMACS) evaluate stability in lipid bilayers or protein binding pockets .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous media?

- Methodological Answer : Stability studies using HPLC-MS under varying pH (3–10) and solvents (PBS, DMEM) reveal degradation pathways. Acidic conditions promote morpholine ring protonation, while alkaline media accelerate hydroxyl group oxidation. Lyophilization or co-solvents (e.g., PEG-400) enhance aqueous solubility without compromising stability .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Standardize synthetic protocols (e.g., fixed reaction time/temperature) and use internal standards (e.g., deuterated analogs) for quantification. Include positive/negative controls in assays (e.g., known agonists/inhibitors) and employ blinded analysis to reduce bias. Replicate studies across independent labs to confirm reproducibility .

Q. How can SAR studies improve selectivity for specific molecular targets?

- Methodological Answer : Synthesize derivatives with modified morpholine (e.g., thiomorpholine) or cyclopentanol substituents. Test affinity against target panels (e.g., kinase profiling) and off-target receptors. Use crystallography (e.g., X-ray, cryo-EM) to map binding interactions and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.